molecular formula C8H15NO2 B12306242 2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]ethan-1-ol

2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]ethan-1-ol

Cat. No.: B12306242
M. Wt: 157.21 g/mol
InChI Key: UFTKCJZBYVOJKT-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]ethan-1-ol is a complex organic compound with a unique structure that includes a furo[3,4-c]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]ethan-1-ol typically involves multiple steps, starting from simpler organic molecules. The process may include cyclization reactions to form the furo[3,4-c]pyrrole ring system, followed by functionalization to introduce the ethan-1-ol group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of the ethan-1-ol group to a carbonyl group.

    Reduction: Reduction of any carbonyl groups present to alcohols.

    Substitution: Nucleophilic substitution reactions at the ethan-1-ol group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as halides (Cl-, Br-) in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group would yield a corresponding aldehyde or ketone, while reduction would yield a primary or secondary alcohol.

Scientific Research Applications

2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one: A structurally similar compound with a different functional group.

    (3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one: Another similar compound with a benzyl group.

Uniqueness

2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]ethan-1-ol is unique due to its specific functional groups and the resulting chemical and biological properties. Its ethan-1-ol group provides additional reactivity and potential for further functionalization compared to similar compounds.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-[(3aS,6aR)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl]ethanol

InChI

InChI=1S/C8H15NO2/c10-2-1-9-3-7-5-11-6-8(7)4-9/h7-8,10H,1-6H2/t7-,8+

InChI Key

UFTKCJZBYVOJKT-OCAPTIKFSA-N

Isomeric SMILES

C1[C@@H]2COC[C@@H]2CN1CCO

Canonical SMILES

C1C2COCC2CN1CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.